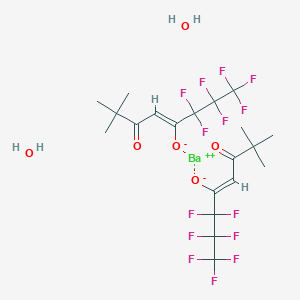
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- (9CI) is an organic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is also known by its synonym, Diethyl (2R,3R)-2-cyano-2,3-dimethylsuccinate . It is characterized by its unique structure, which includes a cyano group and two ester groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- typically involves the esterification of the corresponding butanedioic acid derivative. One common method includes the reaction of 2-cyano-2,3-dimethylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding butanedioic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild heating.
Major Products Formed
Hydrolysis: Yields 2-cyano-2,3-dimethylbutanedioic acid.
Reduction: Produces 2-amino-2,3-dimethylbutanedioic acid.
Substitution: Results in various substituted butanedioic acid derivatives depending on the nucleophile used.
科学研究应用
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the active butanedioic acid derivative. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects .
相似化合物的比较
Similar Compounds
- Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R,S)-**: This is a stereoisomer of the (R*,R*)- compound, differing in the spatial arrangement of its substituents.
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Lacks the cyano group, resulting in different reactivity and applications.
Butanedioic acid, 2,3-bis(acetyloxy)-, dimethyl ester: Contains additional acetoxy groups, altering its chemical properties and uses.
Uniqueness
The presence of both cyano and ester groups in Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its stereochemistry also plays a crucial role in its interactions and applications, distinguishing it from its isomers and other related compounds .
属性
CAS 编号 |
152193-02-7 |
|---|---|
分子式 |
C11H17NO4 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
diethyl (2R,3R)-2-cyano-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)8(3)11(4,7-12)10(14)16-6-2/h8H,5-6H2,1-4H3/t8-,11-/m0/s1 |
InChI 键 |
GBHOITGWOMPVEV-KWQFWETISA-N |
SMILES |
CCOC(=O)C(C)C(C)(C#N)C(=O)OCC |
手性 SMILES |
CCOC(=O)[C@H](C)[C@](C)(C#N)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C)C(C)(C#N)C(=O)OCC |
同义词 |
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![D-[3-13C]Ribose](/img/structure/B583934.png)




![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
